Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate
Description
Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate (CAS: see Table 1) is a synthetic furan-2-carboxylate derivative with a 4-nitrophenoxymethyl substituent at the 5-position of the furan ring. While the parent acid form, 5-[(4-nitrophenoxy)methyl]furan-2-carboxylic acid (CAS: 438219-25-1), is noted for its role in disrupting iron acquisition in Mtb , the methyl ester variant is hypothesized to improve solubility and bioavailability .
Properties
IUPAC Name |
methyl 5-[(4-nitrophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-18-13(15)12-7-6-11(20-12)8-19-10-4-2-9(3-5-10)14(16)17/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDQODPEBRTQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220628 | |
| Record name | Methyl 5-[(4-nitrophenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488095-91-6 | |
| Record name | Methyl 5-[(4-nitrophenoxy)methyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488095-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(4-nitrophenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate typically involves the reaction of 5-hydroxymethylfuran-2-carboxylic acid with 4-nitrophenol in the presence of a suitable esterification agent. The reaction is usually carried out under reflux conditions with a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Methyl 5-((4-aminophenoxy)methyl)furan-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate is characterized by a furan ring substituted with a nitrophenoxy group and a methyl ester functional group. Its molecular formula is C13H11NO6, with a molecular weight of approximately 277.23 g/mol. The presence of the nitrophenoxy group enhances its reactivity and biological activity, making it a valuable compound for further research.
Medicinal Chemistry
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation, suggesting potential as an anticancer agent. The compound's mechanism of action may involve the disruption of DNA synthesis or interference with cell cycle regulation, leading to apoptosis in cancer cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activities. It possesses moderate antibacterial effects against a range of pathogens, which may be attributed to its ability to disrupt bacterial membranes. The structure-activity relationship (SAR) studies suggest that the nitrophenoxy group plays a crucial role in enhancing the compound's interaction with microbial targets .
Pharmaceutical Development
this compound is being explored as a lead compound in drug development. Its derivatives are being synthesized and tested for improved efficacy and reduced toxicity. The compound's unique structural features allow for modifications that could enhance its therapeutic potential while minimizing side effects .
Biological Research
Targeting Iron Acquisition in Mycobacteria
Furan derivatives, including this compound, have emerged as promising agents in targeting iron acquisition pathways in mycobacterial infections. These compounds interfere with the mechanisms by which bacteria acquire iron, which is essential for their growth and survival. This property positions them as potential candidates for treating infections caused by resistant strains of mycobacteria .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. For instance, it has shown potential as an inhibitor of viral proteases, which are essential for viral replication. This aspect is particularly relevant in the context of developing antiviral therapies .
Materials Science
Synthesis of Functional Polymers
this compound can serve as a building block for synthesizing functional polymers with desirable properties. Its ability to undergo various chemical reactions allows for the creation of polymeric materials that can be tailored for specific applications, such as drug delivery systems or biodegradable plastics.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Demonstrated cytotoxicity against multiple cancer cell lines with IC50 values indicating effective inhibition | Potential development as an anticancer therapeutic agent |
| Antimicrobial Testing | Moderate antibacterial activity observed; effectiveness linked to structural features | Could lead to new treatments for bacterial infections |
| Enzyme Inhibition | Identified as a potential inhibitor of viral proteases | May contribute to antiviral drug development |
Mechanism of Action
The mechanism of action of Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrophenoxy group may play a role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The target compound and its analogs share a furan-2-carboxylate core but differ in substituents at the 5-position, which significantly influence their electronic properties, solubility, and biological interactions. Key structural comparisons include:
- Substituent Position and Identity: Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (CAS: M1492): Features a 2-fluoro-4-nitrophenyl group. The fluorine atom introduces electron-withdrawing effects and enhances intermolecular interactions via C–F···H bonds, stabilizing its planar conformation . Methyl 5-(4-nitrophenyl)furan-2-carboxylate: Lacks the phenoxymethyl spacer, directly attaching the 4-nitrophenyl group. This reduces steric bulk but may decrease solubility .
Physical and Crystallographic Properties
Crystallographic data highlight structural stability and intermolecular interactions:
- Fluorinated Analog: Crystallizes in the monoclinic P2₁/c space group with a planar conformation stabilized by stacking interactions (interlayer angle: 79.7°) .
- Target Compound: No crystallographic data available, but the phenoxymethyl group may introduce torsional flexibility compared to rigid phenyl derivatives.
Data Tables
Table 2: Crystallographic and Spectroscopic Data
Key Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., NO₂, F) enhance target binding but may reduce solubility. The phenoxymethyl group in the target compound balances flexibility and hydrophobicity .
Synthetic Feasibility : Fluorinated analogs require specialized routes (e.g., Meerwein arylation), while Suzuki coupling offers broader applicability for aryl derivatives .
Biological Relevance : Fluorinated derivatives exhibit superior antitubercular activity, suggesting that strategic halogenation optimizes MbtI inhibition .
Biological Activity
Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H11NO6
- Molecular Weight : Approximately 277.23 g/mol
- Functional Groups : Contains a furan ring, nitrophenoxy group, and a methyl ester.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects against bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
- Anticancer Potential : The compound has shown promise in inhibiting specific cancer cell lines by disrupting signaling pathways involved in cell proliferation and survival .
- Enzyme Inhibition : Research indicates that it may inhibit enzymes critical for bacterial survival and proliferation, particularly in mycobacterial infections .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pyogenes | 16 µg/mL |
| Mycobacterium tuberculosis | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimycobacterial agents .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves:
- Inhibition of Cell Proliferation : It disrupts key signaling pathways, leading to reduced cell growth.
- Induction of Apoptosis : The compound activates caspases, which play a crucial role in programmed cell death .
Case Studies
Several studies have focused on the biological activity of furan derivatives, including this compound:
-
Study on Antibacterial Activity :
- A study assessed the antibacterial efficacy of this compound against multiple strains of bacteria. Results indicated a strong correlation between the structure of the compound and its antibacterial potency, particularly highlighting the role of the nitrophenoxy group in enhancing activity .
- Research on Anticancer Effects :
Comparative Analysis with Related Compounds
A comparative analysis reveals how this compound stands out among similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | C12H8FNO5 | Exhibits antimycobacterial properties |
| Methyl 5-(3-nitrophenyl)furan-2-carboxylate | C12H9NO5 | Similar activities but different nitro position |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | C11H12O4 | Lacks nitro group; retains biological relevance |
The unique substitution pattern of this compound contributes to its dual activity as both an antimicrobial and anticancer agent, distinguishing it from its analogs .
Q & A
Q. What are the common synthetic routes for Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions between furan-2-carboxylate derivatives and nitro-substituted phenols. A nucleophilic substitution reaction is often employed, where the methylene group in the furan derivative reacts with 4-nitrophenol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetone. Catalysts such as copper(I) iodide may enhance reactivity . Yield optimization requires strict temperature control (60–80°C) and inert atmospheres to prevent oxidation of intermediates. Purification via column chromatography (silica gel, hexane/EtOAc) is standard. Reported yields range from 45–70%, depending on steric and electronic effects of substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming the furan ring (δ ~6.5–7.5 ppm for protons), ester carbonyl (δ ~165–170 ppm), and nitrophenoxy group (aromatic protons at δ ~7.8–8.3 ppm). NOESY can resolve spatial proximity of substituents .
- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520/1340 cm⁻¹ (NO₂ asymmetric/symmetric stretching) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular ion verification and fragmentation patterns .
Q. What are the typical reactivity patterns of this compound under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The ester group hydrolyzes slowly to the carboxylic acid (H₃O⁺, refluxing EtOH/H₂O), while the nitro group remains stable.
- Basic Conditions : Saponification of the ester occurs rapidly (NaOH/MeOH), forming the carboxylate salt. The nitrophenoxy group may undergo nucleophilic aromatic substitution (e.g., with amines) at elevated temperatures .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling further functionalization .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity)?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic effects to predict regioselectivity. For example, Fukui indices identify nucleophilic/electrophilic sites, while transition-state simulations explain deviations in substitution patterns. MD simulations assess solvation effects influencing reaction pathways . Case studies show discrepancies between predicted and observed yields arise from solvent polarity (e.g., DMSO vs. THF), which can be validated using COSMO-RS models .
Q. What strategies optimize the compound’s solubility and stability for biological assays?
- Methodological Answer :
- Solubility : Co-solvent systems (DMSO/PBS mixtures) or micellar encapsulation (using Pluronic F-68) enhance aqueous solubility. LogP values (~2.5–3.0) suggest moderate hydrophobicity; derivatization with PEG chains improves biocompatibility .
- Stability : Storage at –20°C under argon prevents ester hydrolysis. LC-MS monitoring identifies degradation products (e.g., free carboxylic acid), mitigated by adjusting pH to 6–7 in buffer solutions .
Q. How does the nitro group’s electronic effect influence reactivity compared to halogenated analogs?
- Methodological Answer : The nitro group’s strong electron-withdrawing effect deactivates the phenyl ring, reducing electrophilic substitution rates compared to chloro or fluoro analogs. Hammett constants (σₚ-NO₂ = +1.27) correlate with slower SNAr reactions. In contrast, halogenated derivatives (σₚ-F = +0.06) exhibit faster kinetics but lower thermal stability. Kinetic studies (UV-Vis, stopped-flow) quantify these differences .
Key Research Challenges
- Stereochemical Control : The methylene linker may introduce conformational flexibility, complicating crystallography. Use chiral auxiliaries or enantioselective catalysis for resolution .
- Biological Activity Prediction : Similar furan-nitrophenyl compounds show antimicrobial activity (MIC ~10–50 µg/mL), but toxicity profiles (e.g., HeLa cell IC₅₀) require validation via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
